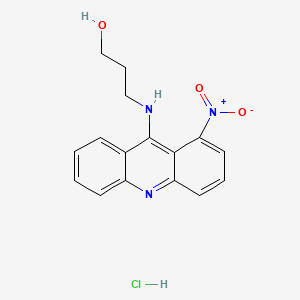
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific reactivity and interaction with biological systems .
Preparation Methods
The synthesis of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several stepsThe final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously monitored to optimize the synthesis process .
Chemical Reactions Analysis
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions often employ reducing agents like hydrogen or metal hydrides, resulting in the conversion of nitro groups to amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
1-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:
2-Propanol, 3-((1-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the propanol group.
1-Propanol, 3-((2-nitro-9-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the nitro group.
1-Propanol, 3-((1-nitro-8-acridinyl)amino)-, monohydrochloride: Similar structure but with a different position of the acridine group.
These compounds share similar chemical properties but differ in their reactivity and biological effects, highlighting the uniqueness of this compound .
Properties
CAS No. |
80704-86-5 |
|---|---|
Molecular Formula |
C16H16ClN3O3 |
Molecular Weight |
333.77 g/mol |
IUPAC Name |
3-[(1-nitroacridin-9-yl)amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H15N3O3.ClH/c20-10-4-9-17-16-11-5-1-2-6-12(11)18-13-7-3-8-14(15(13)16)19(21)22;/h1-3,5-8,20H,4,9-10H2,(H,17,18);1H |
InChI Key |
KZTWAJGBQOAVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
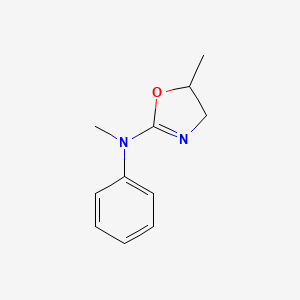
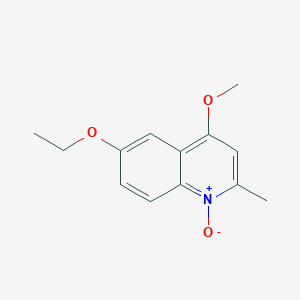
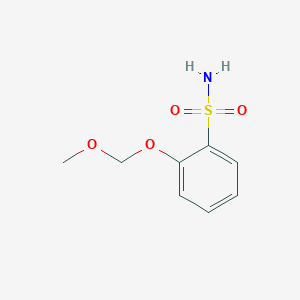
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
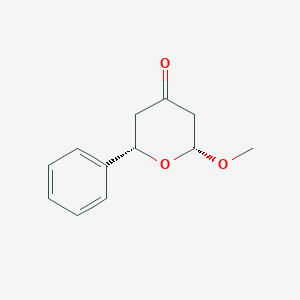
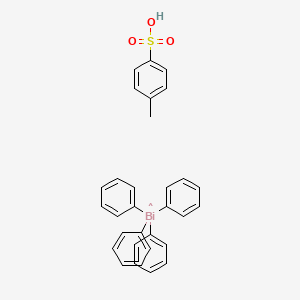

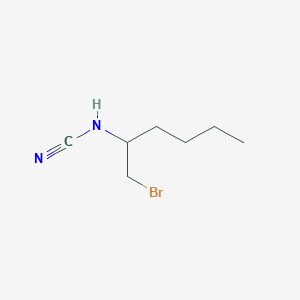
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
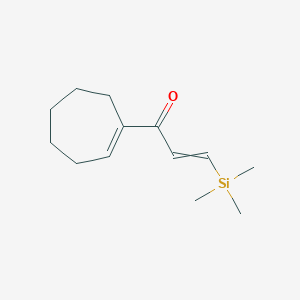
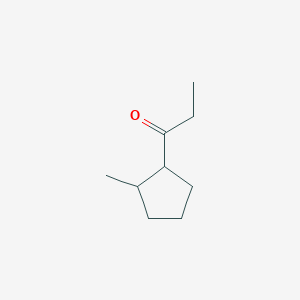
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
